4-(5-FLUORO-2-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Overview
Description
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated methoxybenzenesulfonyl group attached to a tetrahydroquinoxalinone core. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
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Formation of the Fluoro-Methoxybenzenesulfonyl Intermediate: : The synthesis begins with the preparation of 5-fluoro-2-methoxybenzenesulfonyl chloride. This intermediate is synthesized by reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions .
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Cyclization to Form Tetrahydroquinoxalinone: : The next step involves the cyclization of the intermediate with a suitable diamine, such as o-phenylenediamine, under acidic or basic conditions to form the tetrahydroquinoxalinone core .
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Final Coupling Reaction: : The final step is the coupling of the fluoro-methoxybenzenesulfonyl group with the tetrahydroquinoxalinone core. This is typically achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the methoxybenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroquinoxalinone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds .
Scientific Research Applications
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-fluoro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-Fluoro-2-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of a fluorinated methoxybenzenesulfonyl group and a tetrahydroquinoxalinone core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-13-7-6-10(16)8-14(13)23(20,21)18-9-15(19)17-11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUVVEVGTHNXLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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